7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS No.: 1261365-94-9
Cat. No.: VC0163820
Molecular Formula: C10H13NO4
Molecular Weight: 211.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261365-94-9 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.217 |
| IUPAC Name | 7-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
| Standard InChI | InChI=1S/C10H13NO4/c1-12-10(13-2)7-5-8-9(11-6-7)15-4-3-14-8/h5-6,10H,3-4H2,1-2H3 |
| Standard InChI Key | JXCKHIXCZFWYSD-UHFFFAOYSA-N |
| SMILES | COC(C1=CC2=C(N=C1)OCCO2)OC |
Introduction
Chemical Identity and Structural Characteristics
7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure. The compound features a pyridine ring fused with a dioxin moiety, creating a dioxino[2,3-b]pyridine skeleton. The most distinctive feature of this compound is the dimethoxymethyl group at the 7-position of the ring system, which contributes significantly to its chemical properties and reactivity profile.
The compound belongs to a class of dioxinopyridine derivatives that have garnered interest in chemical research due to their unique structural features and potential applications. The bicyclic structure provides rigidity to the molecule, while the dimethoxymethyl group introduces functionality that can be leveraged in various chemical transformations.
The structural arrangement of this compound creates a specific three-dimensional configuration that influences its interactions with biological systems and other chemical entities. The nitrogen atom in the pyridine ring serves as a potential hydrogen bond acceptor, while the oxygen atoms in both the dioxin moiety and the dimethoxymethyl group offer additional sites for intermolecular interactions.
Basic Physical and Chemical Properties
The basic physical and chemical properties of 7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine provide essential information for researchers working with this compound. Understanding these properties is crucial for developing appropriate handling protocols and designing experiments involving this chemical entity.
Physical and Chemical Data
The comprehensive physical and chemical data for 7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine are detailed in Table 1 below. This information is essential for researchers working with this compound to understand its fundamental properties and behavior under various conditions.
Table 1: Physical and Chemical Properties of 7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine
These chemical identifiers provide researchers with the necessary information to accurately identify and work with the compound in laboratory settings. The molecular formula indicates the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, giving insight into its elemental composition and potential reactivity.
Structural Features and Chemical Bonding
The structural arrangement of 7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine exhibits several notable features that influence its chemical behavior. The compound contains a pyridine ring fused with a 1,4-dioxin ring, creating a bicyclic system. The dimethoxymethyl group attached at the 7-position introduces additional functionality and modifies the electronic properties of the molecule.
The presence of the nitrogen atom in the pyridine ring confers basic properties to the compound, potentially allowing it to accept protons or coordinate with metals. The ether linkages in both the dioxin ring and the dimethoxymethyl group provide sites for hydrogen bonding and other non-covalent interactions. These structural features collectively contribute to the compound's chemical reactivity and potential biological interactions.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 7-(Dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine, it is valuable to compare it with structurally related compounds. This comparison provides insight into how structural variations influence chemical and biological properties.
Comparison with Chlorinated Analogs
One closely related compound is 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine (CAS: 1346446-96-5), which differs in having a chlorine atom at the 7-position and the dimethoxymethyl group at the 8-position. The presence of the chlorine atom significantly alters the electronic properties of the molecule and introduces potential for different reactivity patterns.
Table 2: Comparative Analysis of Related Dioxinopyridine Compounds
The comparison highlights how small structural changes can significantly impact the physical properties and chemical behavior of these compounds. The presence of different substituents alters the electronic distribution within the molecule, potentially affecting its interactions with biological targets and its utility in synthetic applications.
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